molecular formula C14H11N3O5S B11096220 2-(Furan-2-yl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole

2-(Furan-2-yl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11096220
M. Wt: 333.32 g/mol
InChI Key: AYQOFUVCONRHIM-UHFFFAOYSA-N
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Description

2-(2-FURYL)-5-[(4-METHOXY-3-NITROBENZYL)SULFANYL]-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a methoxy-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-5-[(4-METHOXY-3-NITROBENZYL)SULFANYL]-1,3,4-OXADIAZOLE typically involves the reaction of 2-furyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-furyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with 4-methoxy-3-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-5-[(4-METHOXY-3-NITROBENZYL)SULFANYL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 2-(2-FURYL)-5-[(4-AMINO-3-NITROBENZYL)SULFANYL]-1,3,4-OXADIAZOLE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-FURYL)-5-[(4-METHOXY-3-NITROBENZYL)SULFANYL]-1,3,4-OXADIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-5-[(4-METHOXY-3-NITROBENZYL)SULFANYL]-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-FURYL)-5-[(4-METHOXY-3-NITROBENZYL)SULFANYL]-1,3,4-OXADIAZOLE is unique due to its combination of a furan ring, an oxadiazole ring, and a methoxy-nitrobenzyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32 g/mol

IUPAC Name

2-(furan-2-yl)-5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H11N3O5S/c1-20-11-5-4-9(7-10(11)17(18)19)8-23-14-16-15-13(22-14)12-3-2-6-21-12/h2-7H,8H2,1H3

InChI Key

AYQOFUVCONRHIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=C(O2)C3=CC=CO3)[N+](=O)[O-]

Origin of Product

United States

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